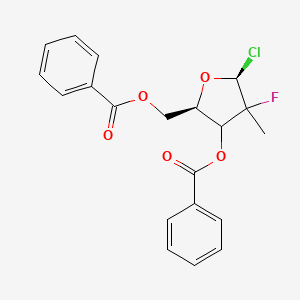

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of pentofuranose, a type of sugar molecule, and is characterized by the presence of fluorine and chlorine atoms, which contribute to its unique chemical properties. This compound is particularly significant in the synthesis of nucleotide analogs, which are used as antiviral agents, especially in the treatment of hepatitis C virus (HCV) infection.

Méthodes De Préparation

The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves several steps. One common method starts with the precursor (2R)-2-deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate. This compound is then reacted with a chlorinating agent, such as thionyl chloride, under controlled conditions to introduce the chlorine atom . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield and purity. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining product quality .

Analyse Des Réactions Chimiques

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, although these reactions are less common.

Hydrolysis: The ester bonds in the dibenzoate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of nucleotide analogs, which are crucial in developing antiviral drugs, particularly for HCV.

Biological Studies: The compound serves as a building block for studying the interactions of nucleotide analogs with viral enzymes and other biological targets.

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals.

Mécanisme D'action

The compound exerts its effects primarily through its role as a precursor in the synthesis of nucleotide analogs. These analogs mimic natural nucleotides and are incorporated into viral RNA by viral polymerases, leading to chain termination and inhibition of viral replication. The fluorine atom enhances the stability and binding affinity of the analogs to the viral polymerase, making them more effective.

Comparaison Avec Des Composés Similaires

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to its specific substitution pattern and the presence of both fluorine and chlorine atoms. Similar compounds include:

(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate: Differing in the stereochemistry at the anomeric carbon.

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranose 3,5-Dibenzoate: Lacking the chlorine atom, which affects its reactivity and applications.

These compounds share similar core structures but differ in their chemical properties and applications due to variations in their functional groups and stereochemistry.

Activité Biologique

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic nucleoside analog with potential applications in antiviral therapy. Its structural modifications, particularly the presence of fluorine and methyl groups, enhance its biological activity compared to natural nucleosides. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and relevant case studies.

- Molecular Formula : C20H18ClF O5

- Molecular Weight : 392.805 g/mol

- CAS Number : 1500076-79-8

The compound's unique structure allows it to mimic natural nucleosides, which is crucial for its function as an antiviral agent.

The biological activity of this compound primarily involves its role as an inhibitor of viral RNA synthesis. It acts as a competitive inhibitor of RNA-dependent RNA polymerases (RdRps), which are essential for the replication of RNA viruses such as Hepatitis C Virus (HCV).

- Inhibition of Viral Replication : The compound is incorporated into viral RNA, leading to premature termination of the RNA chain. This mechanism is similar to that observed with other nucleoside analogs.

- Selective Toxicity : Studies indicate that the compound exhibits low cytotoxicity in mammalian cells while effectively inhibiting viral replication, making it a promising candidate for therapeutic use.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antiviral Efficacy in Cell Lines : In vitro studies demonstrated that this compound significantly reduced HCV replication in human hepatocyte cell lines. The compound was shown to have an effective concentration (EC90) of 0.04 µM against wild-type and resistant strains.

- Pharmacokinetics in Animal Models : Pharmacokinetic studies in rhesus monkeys indicated that the compound has a relatively low oral bioavailability (F=24%), highlighting the need for further optimization in delivery methods to enhance therapeutic efficacy.

- Clinical Implications : The compound's ability to inhibit HCV replication positions it as a potential candidate for clinical trials aimed at developing new antiviral therapies. Its selectivity and potency suggest it could be used in combination therapies to improve treatment outcomes for patients with chronic hepatitis C.

Propriétés

Formule moléculaire |

C20H18ClFO5 |

|---|---|

Poids moléculaire |

392.8 g/mol |

Nom IUPAC |

[(2R,5S)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16?,19-,20?/m1/s1 |

Clé InChI |

VLPZJFQKABILMS-HSHZPNLASA-N |

SMILES isomérique |

CC1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)Cl)F |

SMILES canonique |

CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.